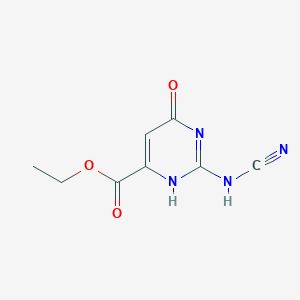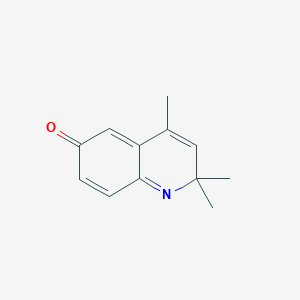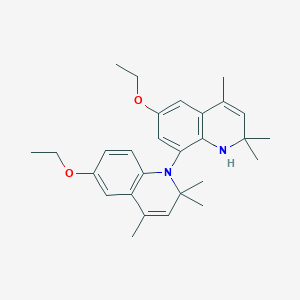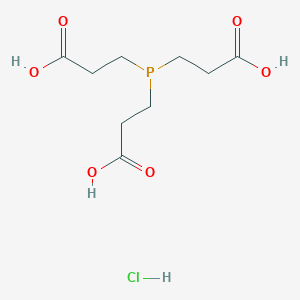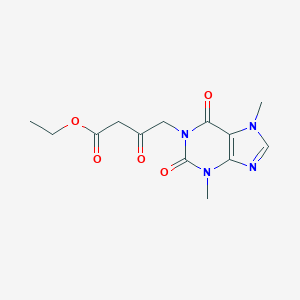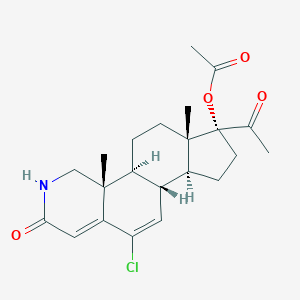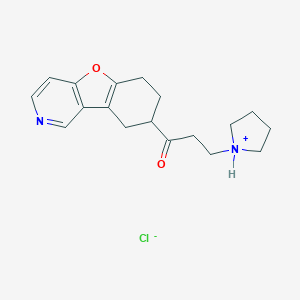
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride, also known as THBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mechanism Of Action
The precise mechanism of action of 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride is not fully understood, but it is believed to act on several molecular targets, including ion channels, receptors, and enzymes. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical And Physiological Effects
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to have several biochemical and physiological effects, including modulation of neurotransmitter systems, analgesic and anti-inflammatory effects, and potential neuroprotective effects. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to increase the release of dopamine and glutamate in certain brain regions, which may contribute to its potential therapeutic effects in neurological disorders. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has also been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential therapeutic applications. However, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride also has several limitations, including its limited solubility in water and potential toxicity at high concentrations. Careful attention should be given to the dose and route of administration to ensure the safety and efficacy of 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride in lab experiments.
Future Directions
There are several future directions for research on 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride, including further investigation of its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and safety profiles. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has the potential to be developed into new drugs for the treatment of neurological disorders, pain, and inflammation, and further research is needed to fully explore its therapeutic potential.
Conclusion:
In conclusion, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its synthesis method is complex, and its mechanism of action is not fully understood. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has shown potential therapeutic applications in neurological disorders, pain, and inflammation, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride is synthesized through a multi-step process involving the reaction of several chemical compounds, including 3-(pyrrolidin-1-yl)propanoic acid, 1,2,3,4-tetrahydrobenzo[f]quinoline-8-carboxylic acid, and hydrochloric acid. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has shown potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. In neuroscience, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to modulate the activity of certain neurotransmitter systems, such as dopamine and glutamate, which are involved in various neurological disorders, including schizophrenia, Parkinson's disease, and addiction. In pharmacology, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In drug discovery, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
properties
CAS RN |
100365-96-6 |
|---|---|
Product Name |
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride |
Molecular Formula |
C18H23ClN2O2 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
3-pyrrolidin-1-ium-1-yl-1-(6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-8-yl)propan-1-one;chloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-16(6-10-20-8-1-2-9-20)13-3-4-17-14(11-13)15-12-19-7-5-18(15)22-17;/h5,7,12-13H,1-4,6,8-11H2;1H |
InChI Key |
GNDUIKILGUERGQ-UHFFFAOYSA-N |
SMILES |
C1CC[NH+](C1)CCC(=O)C2CCC3=C(C2)C4=C(O3)C=CN=C4.[Cl-] |
Canonical SMILES |
C1CC[NH+](C1)CCC(=O)C2CCC3=C(C2)C4=C(O3)C=CN=C4.[Cl-] |
synonyms |
BENZOFURO(3,2-c)PYRIDINE, 1,2,3,4-TETRAHYDRO-2-((3-(1-PYRROLIDINYL)PRO PIONYL)-, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



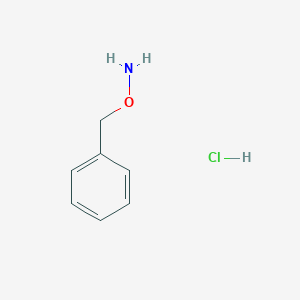
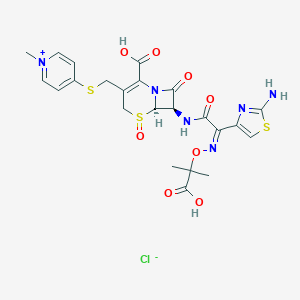
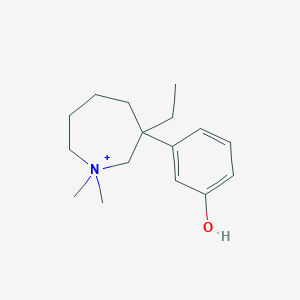


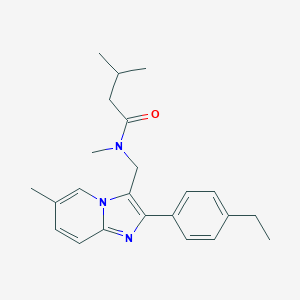
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
